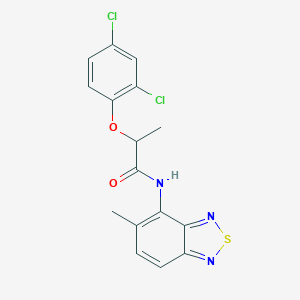
N-(2-Hydroxyethyl)phenazinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)phenazinium is a chemical compound that belongs to the phenazine family. It is also known as Phenazine-1-carboxamide, 2-(2-hydroxyethyl)-, and has a molecular formula of C14H13N3O2. This compound has attracted the attention of researchers due to its potential applications in various fields, including medical science, biochemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)phenazinium is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that damage the DNA and other cellular components of microorganisms and cancer cells. It has also been found to disrupt the electron transport chain in mitochondria, leading to the production of ROS and cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the generation of ROS in biological systems. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Hydroxyethyl)phenazinium has several advantages for lab experiments, including its stability, solubility in water, and low toxicity. However, it also has some limitations, such as its sensitivity to light and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the research on N-(2-Hydroxyethyl)phenazinium. One direction is the development of new antibiotics based on this compound, which could be effective against multidrug-resistant bacteria. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. In addition, the use of this compound as a redox mediator in microbial fuel cells and as a photosensitizer in photodynamic therapy could be further explored to improve their efficiency and effectiveness. Finally, the study of the mechanism of action of this compound could lead to the discovery of new targets for the treatment of bacterial infections and cancer.
Synthesemethoden
The synthesis of N-(2-Hydroxyethyl)phenazinium involves the reaction of phenazine-1-carboxamide with ethylene oxide in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product depends on various factors such as reaction conditions, catalyst type, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)phenazinium has been extensively studied for its potential applications in various fields of science. In medical science, it has been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. It has also been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro.
In biochemistry, this compound has been used as a redox probe to study the electron transfer reactions in biological systems. It has also been used as a fluorescent probe to study the binding of proteins and nucleic acids.
In biotechnology, this compound has been used as a redox mediator in microbial fuel cells, which convert organic matter into electrical energy. It has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent to kill cancer cells.
Eigenschaften
CAS-Nummer |
130942-94-8 |
|---|---|
Molekularformel |
C12H12BrNO |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2-phenazin-5-ium-5-ylethanol |
InChI |
InChI=1S/C14H13N2O/c17-10-9-16-13-7-3-1-5-11(13)15-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2/q+1 |
InChI-Schlüssel |
IOIJDWASQSMABL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |
Synonyme |
10-(2-hydroxyethyl)phenazine 10-(2-hydroxyethyl)phenazinium 10-HEPH N-(2-hydroxyethyl)phenazinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)







![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)
